Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester
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Overview
Description
Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester is a chemical compound with the molecular formula C7H13NO3S. This compound is characterized by the presence of a propanoic acid backbone, a methylamino carbonyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester typically involves the esterification of propanoic acid derivatives with ethyl alcohol in the presence of a catalyst. Common catalysts include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, affecting membrane permeability and function.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 3-mercapto-, ethyl ester
- Propanoic acid, 3-methoxy-, ethyl ester
- Propanoic acid, 3-chloro-, ethyl ester
Uniqueness
Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester is unique due to the presence of the methylamino carbonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
652154-34-2 |
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Molecular Formula |
C7H13NO3S |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
ethyl 3-(methylcarbamoylsulfanyl)propanoate |
InChI |
InChI=1S/C7H13NO3S/c1-3-11-6(9)4-5-12-7(10)8-2/h3-5H2,1-2H3,(H,8,10) |
InChI Key |
PASCOSZDJIFRJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC(=O)NC |
Origin of Product |
United States |
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